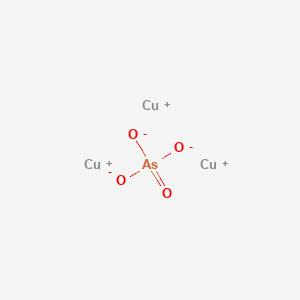
Cuprous arsenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cuprous arsenate, also known as copper(I) arsenate, is a chemical compound with the formula Cu₃AsO₄. It is an inorganic compound that features both copper and arsenic, two elements with a wide range of practical applications. This compound is typically found as a blue or bluish-green powder that is insoluble in water and alcohol but soluble in aqueous ammonium and dilute acids .
Preparation Methods
Cuprous arsenate can be synthesized through various methods. One common method involves reacting arsenic acid with copper(I) hydroxide under controlled conditions. The reaction typically takes place in an aqueous medium, and the resulting product is then filtered and dried to obtain this compound in its solid form .
Industrial production methods often involve the use of high-purity raw materials and controlled reaction conditions to ensure the quality and purity of the final product. The process may include steps such as sublimation and oxide vaporization to remove impurities and achieve the desired purity levels .
Chemical Reactions Analysis
Cuprous arsenate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form cupric arsenate (Cu₃(AsO₄)₂) under certain conditions. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of elemental copper and arsenic. Common reducing agents include hydrogen gas and sodium borohydride.
Substitution: this compound can undergo substitution reactions where the arsenate group is replaced by other anions such as sulfate or phosphate.
Scientific Research Applications
Cuprous arsenate has several scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a reagent in various synthesis reactions and as a catalyst in certain chemical processes.
Biology: In biological research, this compound is studied for its potential antimicrobial properties and its effects on cellular processes.
Medicine: this compound has been explored for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. its toxicity limits its use in clinical settings.
Industry: In the industrial sector, this compound is used in the production of pigments, wood preservatives, and pesticides.
Mechanism of Action
The mechanism of action of cuprous arsenate involves its interaction with cellular components and enzymes. The copper ions in this compound can generate reactive oxygen species (ROS) that cause oxidative stress and damage to cellular structures. This oxidative stress can lead to cell death through apoptosis or necrosis. Additionally, the arsenic component of this compound can interfere with cellular signaling pathways and enzyme functions, further contributing to its toxic effects .
Comparison with Similar Compounds
Cuprous arsenate can be compared with other similar compounds such as cupric arsenate, calcium arsenate, and lead arsenate:
Cupric Arsenate (Cu₃(AsO₄)₂): Unlike this compound, cupric arsenate contains copper in the +2 oxidation state. It is more stable and less reactive than this compound.
Calcium Arsenate (Ca₃(AsO₄)₂): Calcium arsenate is used primarily as an insecticide and herbicide. It is less toxic to humans compared to this compound but still poses significant environmental risks.
Lead Arsenate (Pb₃(AsO₄)₂): Lead arsenate was historically used as a pesticide but has been largely phased out due to its high toxicity and environmental persistence.
This compound is unique in its combination of copper and arsenic in the +1 oxidation state, which gives it distinct chemical properties and reactivity compared to its counterparts.
Properties
CAS No. |
50400-19-6 |
|---|---|
Molecular Formula |
AsCu3O4 |
Molecular Weight |
329.56 g/mol |
IUPAC Name |
copper(1+);arsorate |
InChI |
InChI=1S/AsH3O4.3Cu/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;/q;3*+1/p-3 |
InChI Key |
PHLNFCDBUHHFDZ-UHFFFAOYSA-K |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[Cu+].[Cu+].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















